邻苯二酚紫

描述

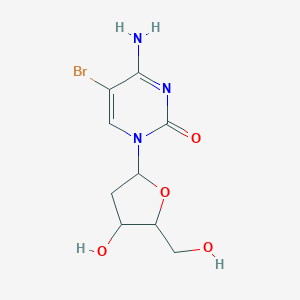

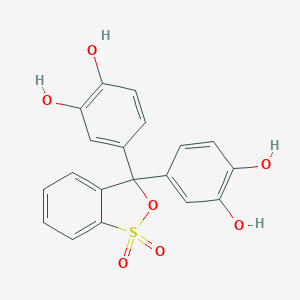

Pyrocatechol Violet (PV) is a sulfone phthalein dye . It chelates metal ions and the metal-PV complex is bluish-violet in color . It is also a pH indicator with a transition interval from 0 - 8 (red to violet) .

Synthesis Analysis

The synthesis of Pyrocatechol Violet involves complex processes . It has been used in the formation of dye-metal complexes . The reaction is first order to [PCVH] and half order to [NO2G] .Molecular Structure Analysis

The molecular structure of Pyrocatechol Violet can be found in various sources .Chemical Reactions Analysis

Pyrocatechol Violet is used in spectrophotometric and novel optical methods of analysis . It forms binary and ternary complexes in these methods . It also reacts with nitrite ion in aqueous acidic medium .Physical And Chemical Properties Analysis

Pyrocatechol Violet has a molecular formula of C19H14O7S and a molecular weight of 386.4 g/mol . It is known to be unstable when alkaline .科学研究应用

药物分析

邻苯二酚紫已应用于药物分析,特别是在对乙酰氨基酚等药物的光度法测定中。 已开发出一种方法,其中PV在碱性条件下反应,与对乙酰氨基酚形成离子对络合物,可在652 nm的吸收最大值处进行测量 . 该方法具有选择性,不会干扰常见的添加剂或赋形剂,使其成为分析纯品和药物剂型中对乙酰氨基酚的可靠方法 .

络合滴定指示剂

在分析化学中,PV作为络合滴定指示剂,因为它能够形成染料-金属络合物。 此特性在滴定中特别有用,其中终点由金属离子螯合导致的颜色变化指示 . 金属-PV络合物的蓝紫色是滴定过程完成的明显视觉指示。

金属离子检测

PV的螯合活性应用于检测特定的金属离子,如铜(Cu²⁺)。它与Cu²⁺离子形成络合物,可用于测量各种样品中铜的浓度。 此应用在环境监测和工业质量控制中至关重要 .

锡的比色测定

PV已被用作比色测定锡的灵敏试剂。 PV与锡离子之间形成有色络合物,可以定量测定样品中的锡含量,这在冶金过程和环境研究中很重要 .

光学分析方法

PV用于新颖的光学分析方法,例如漫反射光谱法和固相分光光度法。 这些方法得益于PV与各种金属离子络合物的色度特性,可以通过表面活性剂或吸附剂增强,以提高灵敏度 .

光学传感器的开发

PV络合物的独特性能已用于开发光学传感器。 这些传感器可以检测和测量特定离子或分子的存在,提供适用于现场测试和实时监测的快速精确分析 .

组织学和血液学

在医学领域,PV用于组织学和血液学诊断试剂盒的生产。 它的染色特性有助于在显微镜下观察细胞成分,有助于疾病的诊断和生物组织的研究 .

环境监测

PV与各种金属离子形成络合物的能力使其成为环境监测中的宝贵工具。 它可用于检测和量化水、土壤和空气样品中重金属的存在,有助于评估环境污染和生态系统健康 .

作用机制

Target of Action

Pyrocatechol Violet (PV) primarily targets metal ions . It is known to chelate these ions, forming a complex . The metal-PV complex is bluish-violet in color .

Mode of Action

The interaction of PV with its targets involves the formation of a complex between the PV and the metal ions . This complex formation is a key aspect of its mode of action. The metal-PV complex is bluish-violet in color, indicating the successful interaction between PV and the metal ions .

Biochemical Pathways

The biochemical pathways affected by PV primarily involve the chelation of metal ions . This chelation can affect various biochemical processes that depend on these metal ions. The specific pathways and their downstream effects can vary depending on the type of metal ion involved and the environmental conditions .

Result of Action

The primary result of PV’s action is the formation of a bluish-violet complex with metal ions . This complex can be used in various applications, including as a complexometric indicator . PV has also been used to determine Cu 2+ chelating activity .

Action Environment

The action of PV can be influenced by various environmental factors. For instance, the acid-base properties of PV are influenced by ionic strength, composition of the solution, the presence and the nature of organic co-solvents as well as the nature and concentration of surfactants . These factors can affect the optical characteristics of the reagents and complexes and the stabilities of the latter .

安全和危害

未来方向

属性

IUPAC Name |

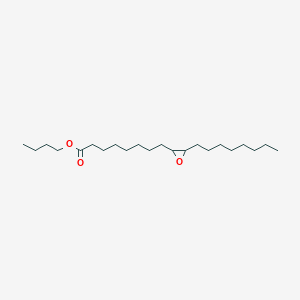

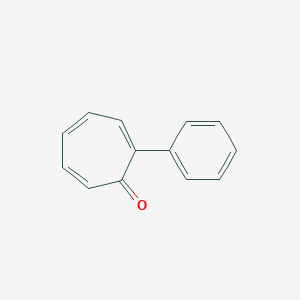

4-[3-(3,4-dihydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7S/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,20-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRCKIRSVQAAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

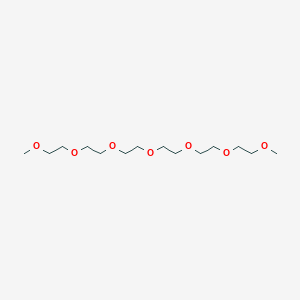

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059429 | |

| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Pyrocatechol violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

115-41-3 | |

| Record name | Pyrocatechol violet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrocatechol Violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrocatechol violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Catechol violet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[3-(3,4-dihydroxyphenyl)-1,1-dioxobenzo[c]oxathiol-3-yl]benzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Pyrocatechol Violet interact with metal ions?

A1: Pyrocatechol Violet primarily interacts with metal ions through its catechol moiety, forming stable chelate complexes. [] This interaction involves the donation of electron pairs from the oxygen atoms of the catechol group to the vacant orbitals of the metal ion, resulting in a stable ring structure.

Q2: What are the structural characteristics of Pyrocatechol Violet?

A2: Pyrocatechol Violet (C19H14O7S) has a molecular weight of 386.38 g/mol. [] Its structure includes a central carbon atom bonded to three aromatic rings, with two hydroxyl groups on one ring forming the catechol moiety. Additionally, a sulfonic acid group contributes to its solubility in water.

Q3: Does the pH of the solution influence the complexation of Pyrocatechol Violet with metal ions?

A3: Yes, pH significantly affects the complexation of Pyrocatechol Violet with metal ions. [] The stability and spectral properties of the complexes vary depending on the pH, with different pH ranges favoring specific complexation equilibria and color changes.

Q4: Is Pyrocatechol Violet compatible with different materials used in analytical procedures?

A4: Pyrocatechol Violet exhibits compatibility with various materials commonly employed in analytical procedures, including quartz cuvettes for spectrophotometric measurements and different types of resins for preconcentration and separation techniques. [, ]

Q5: Does Pyrocatechol Violet possess catalytic properties?

A5: While Pyrocatechol Violet itself may not exhibit strong intrinsic catalytic activity, its complexes with certain metal ions can act as catalysts in specific reactions. [, ] For example, the complexation of Pyrocatechol Violet with cobalt ions enhances its catalytic activity in the oxidation of organic dyes.

Q6: Can Pyrocatechol Violet be used for the determination of specific metal ions in complex matrices?

A6: Yes, Pyrocatechol Violet has proven valuable for determining trace amounts of various metal ions, including tin, aluminum, and zirconium, even in complex matrices like canned foods, sea water, and alloy steel samples. [, , , ] This selectivity arises from the specific pH conditions and the use of masking agents to minimize interference from other ions.

Q7: What is the role of surfactants in the spectrophotometric determination of metal ions using Pyrocatechol Violet?

A7: Surfactants like cetyltrimethylammonium bromide (CTAB) can significantly enhance the sensitivity of spectrophotometric methods using Pyrocatechol Violet by forming micelles that solubilize the metal-PCV complexes, leading to bathochromic shifts and increased absorbance. []

Q8: Can Pyrocatechol Violet be employed in flow injection analysis (FIA) systems?

A8: Yes, Pyrocatechol Violet is successfully incorporated into flow injection analysis systems for the determination of various analytes. [, ] Its rapid complexation kinetics and well-defined spectral properties make it suitable for FIA, enabling fast and automated analyses.

Q9: How is Pyrocatechol Violet used in solid-phase spectrophotometry?

A9: Pyrocatechol Violet can be immobilized on solid supports like silica-titania xerogels for solid-phase spectrophotometry. [] This approach involves monitoring the color change of the immobilized PCV upon interaction with target analytes, enabling simple and portable sensing applications.

Q10: What preconcentration techniques can be coupled with Pyrocatechol Violet for trace analysis?

A10: Pyrocatechol Violet can be effectively combined with various preconcentration techniques, such as solid-phase extraction using chelating resins or microcolumn separation using modified adsorbents, to enhance the sensitivity of metal ion determinations in trace analysis. [, , ]

Q11: How is the accuracy and precision of Pyrocatechol Violet-based analytical methods assessed?

A11: The accuracy and precision of Pyrocatechol Violet-based analytical methods are typically evaluated through standard procedures, including analyzing certified reference materials, performing recovery studies by spiking samples with known analyte concentrations, and assessing the relative standard deviation of replicate measurements. [, , ]

Q12: Can Pyrocatechol Violet be used for applications beyond metal ion detection?

A12: Yes, Pyrocatechol Violet has shown promise in diverse applications beyond metal ion detection. For instance, it has been investigated for its ability to determine phytate in urine, showcasing its versatility as an analytical reagent. []

Q13: What are the limitations of using Pyrocatechol Violet in analytical procedures?

A13: Despite its versatility, certain limitations are associated with Pyrocatechol Violet. Interference from other metal ions that form colored complexes with PCV, potential matrix effects influencing complexation, and the need for careful pH control to ensure optimal sensitivity and selectivity are some factors to consider when employing Pyrocatechol Violet in analytical procedures. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。